Cas no 7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

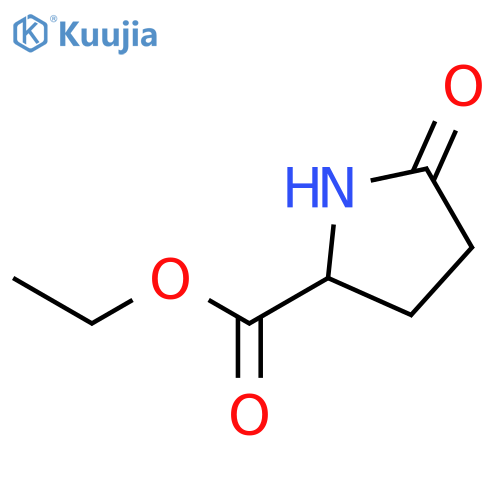

7149-65-7 structure

商品名:Ethyl (2S)-5-oxopyrrolidine-2-carboxylate

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-Ethyl 5-oxopyrrolidine-2-carboxylate

- L-PYROGLUTAMIC ACID ETHYL ESTER

- Ethyl L-pyroglutamate

- (S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone

- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate

- (+)-L-Pyroglutamic acid ethyl ester

- ethyl (2S)-5-oxopyrrolidine-2-carboxylate

- Ethyl (S)-2-pyrrolidone-5-carboxylate

- H-Pyr-OEt

- Ethyl 5-oxo-L-prolinate

- 5-Oxo-proline ethyl ester

- L(+)-Pyroglutamic acid ethyl ester

- Ethyl pyroglutamate

- 1PS59ES316

- L-(+)-Pyroglutamic acid ethyl ester

- Ethyl pidolate

- (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester

- HY-40269

- Q-101629

- AKOS005259612

- 7149-65-7

- Ethyl (S)-2-oxopyrolidine-5-carboxylate.

- Ethyl 5-oxo-2-pyrrolidinecarboxylate

- CS-W020688

- EN300-185981

- (S)-(+)-ETHYL 2-PYRROLIDONE-5-CARBOXYLATE

- AC-708

- NSC-72279

- NSC-166529

- AKOS015909837

- ETHYL PCA [INCI]

- EINECS 230-480-9

- (S)-ethyl 5-oxopyrrolidine-2-carboxylate;H-Pyr-OEt

- Q27252722

- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate, 98%

- PROLINE, 5-OXO-, ETHYL ESTER, L-

- L-Proline, 5-oxo-, ethyl ester

- CHEMBL4229168

- BDBM50460039

- DS-1658

- (S)-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester

- BP-12288

- (2S)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester

- UNII-1PS59ES316

- ETHYL PCA

- QYJOOVQLTTVTJY-YFKPBYRVSA-N

- AQ-405/40679537

- ethyl (s)-(+)-2-pyrrolidinone-5-carboxylate

- NS00080587

- NSC 72279

- AM20100678

- DTXSID201303392

- ETHYL L-2-OXO-5-PYRROLIDINECARBOXYLATE

- ETHYL (S)-PYROGLUTAMATE

- L-Pyroglutamic acid ethyl ester, puriss., >=98.5% (sum of enantiomers, HPLC)

- A9360

- SCHEMBL905284

- NSC 166529

- pyroglutamic acid ethyl ester

- Ethyl (S)-5-oxopyrrolidine-2-carboxylate

- VAMACTIVE 47

- ETHYL L-2-PYRROLIDONE-5-CARBOXYLATE

- MFCD00064497

- DB-005490

- Ethyl (2S)-5-oxopyrrolidine-2-carboxylate

-

- MDL: MFCD00064497

- インチ: 1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

- InChIKey: QYJOOVQLTTVTJY-YFKPBYRVSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 157.07400

- どういたいしつりょう: 157.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 55.4

じっけんとくせい

- 色と性状: 白色または乳白色固体

- 密度みつど: 1.2483 (rough estimate)

- ゆうかいてん: 47-51 °C (lit.)

- ふってん: 176 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.4310 (estimate)

- PSA: 55.40000

- LogP: 0.15690

- ようかいせい: 未確定

- ひせんこうど: -3.5 º (c=5, water)

- 光学活性: [α]19/D +3.3°, c = 10 in ethanol

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- 福カードFコード:3-10

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Sealed in dry,2-8°C

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2929-5G |

Ethyl L-Pyroglutamate |

7149-65-7 | >98.0%(GC) | 5g |

¥60.00 | 2024-04-15 | |

| Ambeed | A242616-1kg |

Ethyl (S)-5-oxopyrrolidine-2-carboxylate |

7149-65-7 | 98% | 1kg |

$177.0 | 2025-02-20 | |

| abcr | AB353722-5 g |

Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |

7149-65-7 | 5g |

€68.30 | 2023-04-26 | ||

| Ambeed | A242616-10g |

Ethyl (S)-5-oxopyrrolidine-2-carboxylate |

7149-65-7 | 98% | 10g |

$5.0 | 2025-02-20 | |

| Ambeed | A242616-25g |

Ethyl (S)-5-oxopyrrolidine-2-carboxylate |

7149-65-7 | 98% | 25g |

$11.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040677-100g |

L-Pyroglutamic acid ethyl ester |

7149-65-7 | 98% | 100g |

¥100.00 | 2024-05-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55730-100g |

L-Pyroglutamic acid ethyl ester |

7149-65-7 | 98% | 100g |

¥178.0 | 2021-09-09 | |

| Apollo Scientific | OR322668-100g |

Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate |

7149-65-7 | 98+% | 100g |

£18.00 | 2025-03-21 | |

| abcr | AB353722-25 g |

Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate, 97%; . |

7149-65-7 | 97% | 25 g |

€82.00 | 2023-07-19 | |

| abcr | AB353722-1 kg |

Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |

7149-65-7 | 1kg |

€714.50 | 2021-09-16 |

Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate) 関連製品

- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)

- 190783-99-4(Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate)

- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)

- 4931-66-2(Methyl L-pyroglutamate)

- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)

- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)

- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)

- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:7149-65-7)Ethyl L-pyroglutamate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:7149-65-7)Ethyl (2S)-5-oxopyrrolidine-2-carboxylate

清らかである:99%

はかる:1kg

価格 ($):159.0